molecular formula C26H31NO3 B8235146 4-oxo-N-(4-hydroxyphenyl)retinamide

4-oxo-N-(4-hydroxyphenyl)retinamide

Katalognummer B8235146
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: NZVOGZATHCUFRC-QDZVKJLCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-N-(4-hydroxyphenyl)retinamide is a useful research compound. Its molecular formula is C26H31NO3 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(4-hydroxyphenyl)retinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(4-hydroxyphenyl)retinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Water-soluble Derivatives and Biological Activity

A study focused on synthesizing water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide (4-oxo-4-HPR) to improve solubility in biological fluids. These derivatives maintained cytotoxic activity and a dual mechanism of action. One derivative, in particular, showed antiproliferative and apoptotic activity, inducing cell cycle arrest during the mitotic phase and forming aberrant mitotic spindles (Musso et al., 2016).

In Vivo Anticancer Activity

Another research elaborated on a water-soluble derivative of 4-oxo-4-HPR, sodium 4-carboxymethoxyimino-(4-HPR), demonstrating its in vitro and in vivo antitumor efficacy. This derivative preserved the dual mechanism of the parent drug, involving both mitotic arrest and apoptosis induction via reactive oxygen species (ROS) generation. It showed significant effects in various cancer xenograft models, suggesting potential as a therapeutic agent in solid tumors (Tiberio et al., 2017).

Role in Apoptosis

A study demonstrated the impact of N-(4-hydroxyphenyl)retinamide on leukemia cells, revealing that it induces apoptosis through an increase in mitochondrial ROS, leading to cardiolipin peroxidation, cytochrome c release, caspase-3 activation, and apoptosis. This pathway seems specific to malignant cells, indicating a targeted action of this compound (Asumendi et al., 2002).

Comparison with Fenretinide

4-oxo-4-HPR, a metabolite of fenretinide, was shown to be more effective than its parent compound in inducing cell growth inhibition across various tumor cell lines. It acts independently of nuclear retinoid receptors, causing significant cell cycle arrest in the G2-M phase and apoptosis. This highlights its potential as a standalone therapeutic agent or in combination with fenretinide to enhance efficacy or overcome resistance (Villani et al., 2006).

Dual Mechanism of Action

Research has shown that 4-oxo-4-HPR can kill cancer cells through two independent mechanisms. It not only inhibits tubulin polymerization, leading to mitotic arrest, but also induces apoptosis via ROS generation and endoplasmic reticulum stress response. This dual action makes it more potent than fenretinide and effective against resistant cell lines (Tiberio et al., 2010).

Antimitotic Effects via Tubulin Polymerization Inhibition

4-oxo-4-HPR's antimitotic effect, achieved by inhibiting tubulin polymerization, represents a novel mechanism of retinoid growth-inhibitory activity. It causes delays in mitosis and multipolar spindle formation, targeting microtubules directly and interfering with their assembly. This uncovers a unique molecular interaction of 4-oxo-4-HPR with tubulin, differentiating it from other retinoids (Appierto et al., 2009).

Fenretinide Metabolism and Pharmacokinetics

A study analyzed fenretinide and its metabolites in human plasma, including 4-oxo-4-HPR, revealing insights into their pharmacokinetics. This research is crucial for understanding the drug's bioavailability and metabolism in clinical settings (Cho & Min, 2017).

Synergistic Effects with Tamoxifen

A pilot trial evaluated the combination of 4-oxo-N-(4-hydroxyphenyl)retinamide and tamoxifen in patients at high risk for breast cancer. The study investigated safety, tolerability, and retinoid levels, providing insights into the potential use of this combination for cancer prevention (Conley et al., 2000).

Eigenschaften

IUPAC Name

(2Z,4E,6Z,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7-,19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOGZATHCUFRC-QDZVKJLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)NC2=CC=C(C=C2)O)\C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(4-hydroxyphenyl)retinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-oxo-N-(4-hydroxyphenyl)retinamide
Reactant of Route 2
4-oxo-N-(4-hydroxyphenyl)retinamide
Reactant of Route 3
4-oxo-N-(4-hydroxyphenyl)retinamide
Reactant of Route 4
Reactant of Route 4
4-oxo-N-(4-hydroxyphenyl)retinamide
Reactant of Route 5
4-oxo-N-(4-hydroxyphenyl)retinamide
Reactant of Route 6
Reactant of Route 6
4-oxo-N-(4-hydroxyphenyl)retinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.